Cyclooctanone oxime

Description

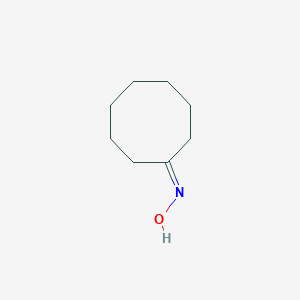

Structure

3D Structure

Properties

IUPAC Name |

N-cyclooctylidenehydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c10-9-8-6-4-2-1-3-5-7-8/h10H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTPUHSVFNHULJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(=NO)CCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20148039 | |

| Record name | Cyclooctanone, oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20148039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1074-51-7 | |

| Record name | Cyclooctanone, oxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001074517 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclooctanone oxime | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77906 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclooctanone, oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20148039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Preparation of Cyclooctanone Oxime

Classical Synthesis Routes and Mechanistic Investigations

The preparation of cyclooctanone (B32682) oxime is primarily achieved through two well-established synthetic pathways: the condensation of cyclooctanone with hydroxylamine (B1172632) hydrochloride and the reduction of 1-nitrocyclooctene.

Condensation of Cyclooctanone with Hydroxylamine Hydrochloride

The most common and classical method for synthesizing cyclooctanone oxime involves the direct reaction of cyclooctanone with hydroxylamine hydrochloride. evitachem.comarpgweb.com This reaction is a nucleophilic addition-elimination process where the nitrogen atom of hydroxylamine attacks the electrophilic carbonyl carbon of cyclooctanone. This is followed by the elimination of a water molecule to form the C=N-OH functionality characteristic of an oxime. evitachem.com

The efficiency of the condensation reaction is highly dependent on the reaction conditions. evitachem.com The choice of solvent, operating temperature, and pH of the reaction medium are critical parameters that must be carefully controlled to maximize the yield and purity of the product. evitachem.comgoogle.com

The reaction is typically carried out in a polar solvent, such as water or ethanol, to facilitate the dissolution of the reactants. arpgweb.com Temperature is another crucial factor, with the reaction generally being conducted at elevated temperatures, often ranging from 60 to 120°C, to ensure a satisfactory reaction rate. arpgweb.comgoogle.comresearchgate.net However, excessively high temperatures can lead to the decomposition of hydroxylamine and the resulting oxime. google.com

Table 1: Optimized Reaction Conditions for the Synthesis of this compound

| Parameter | Optimal Range/Value | Rationale |

| Solvent | Water, Ethanol | Polar solvents facilitate the dissolution of hydroxylamine hydrochloride. arpgweb.com |

| Temperature | 60 - 120 °C | Ensures a sufficient reaction rate without causing significant decomposition. arpgweb.comgoogle.comresearchgate.net |

| pH | ≥ 6 (at reaction completion) | Basic conditions favor the nucleophilic attack of hydroxylamine on the carbonyl group. google.com |

The condensation reaction is catalyzed by a base, which serves to deprotonate the hydroxylamine hydrochloride, generating the free hydroxylamine nucleophile. arpgweb.com Common bases employed for this purpose include inorganic hydroxides such as sodium hydroxide (B78521) and potassium hydroxide, as well as organic bases like pyridine. arpgweb.comgoogle.comthieme-connect.de Potassium hydroxide is frequently used in the synthesis of alicyclic oximes, including this compound. arpgweb.com Pyridine can also be utilized, acting as both a base and a solvent. arpgweb.comresearchgate.net The choice of base can influence the reaction rate and the final purity of the product.

Achieving a high yield and purity of this compound necessitates careful control over the reaction parameters and subsequent purification steps. One study reported a yield of 84% for this compound when the reaction was carried out with hydroxylamine hydrochloride and potassium carbonate in ethanol, followed by warming to 50°C. cdnsciencepub.com Another synthesis using potassium hydroxide as the base resulted in good yields. arpgweb.com

Purification is typically achieved through methods such as crystallization or distillation. For instance, recrystallization from petroleum ether has been used to obtain pure this compound. chemicalbook.com The melting point of the purified compound is reported to be in the range of 78–80°C.

It is noteworthy that due to the flexibility of the eight-membered ring, this compound can exist as a mixture of conformational isomers. arpgweb.comrepec.orgresearchgate.net One study reported the formation of two conformational isomers in an 81:19 ratio. arpgweb.comrepec.orgresearchgate.net

Reduction of 1-Nitrocyclooctene

An alternative synthetic route to this compound involves the reduction of 1-nitrocyclooctene. chemicalbook.com This method provides a pathway to the saturated oxime from an unsaturated nitro compound.

The reduction of 1-nitrocyclooctene to this compound can be effectively carried out via catalytic hydrogenation using a palladium-on-carbon (Pd/C) catalyst. chemicalbook.comchemicalbook.comguidechem.com This heterogeneous catalyst is widely used for various hydrogenation reactions in organic synthesis. matthey.comcommonorganicchemistry.comwikipedia.org The reaction involves the addition of hydrogen across the double bond and the reduction of the nitro group to an oxime. chemicalbook.com

To maximize the yield of the oxime, it is often necessary to have 0.5-1.0 mole of hydrogen chloride present per mole of the nitroolefin. chemicalbook.comchemicalbook.comguidechem.com Following the reduction, a post-treatment with hydroxylamine hydrochloride and sodium acetate (B1210297) may be recommended to convert any ketone byproducts into the desired oxime. chemicalbook.comchemicalbook.comguidechem.com This method has been successfully used to convert 1-nitrocyclooctene into this compound. chemicalbook.comchemicalbook.comguidechem.com

Influence of Hydrogen Chloride Concentration

In the synthesis of this compound from its nitro-olefin precursor, 1-nitrocyclooctene, the concentration of hydrogen chloride (HCl) plays a pivotal role in optimizing the reaction yield. chemicalbook.comchemicalbook.com This method involves the reduction of the nitro-olefin, often using hydrogen gas and a palladium-on-carbon catalyst. chemicalbook.comchemicalbook.com To achieve the maximum possible yield of the saturated oxime, the presence of a specific molar ratio of hydrogen chloride is essential. chemicalbook.comchemicalbook.com

Research findings indicate that an optimal concentration of 0.5 to 1.0 mole of hydrogen chloride per mole of the nitro-olefin is required. chemicalbook.comchemicalbook.com This acidic environment is crucial for the reaction pathway, facilitating the controlled reduction of the nitro group to the oxime without leading to over-reduction to the corresponding hydroxylamine. chemicalbook.com The presence of HCl is also a known factor in photonitrosation reactions of cycloalkanes, where it helps to stabilize intermediates. google.com

| Parameter | Recommended Value | Precursor Compound | Source(s) |

| Molar Ratio of HCl to Nitroolefin | 0.5 - 1.0 | 1-Nitrocyclooctene | chemicalbook.comchemicalbook.com |

Post-treatment with Hydroxylamine Hydrochloride and Sodium Acetate

This procedure effectively converts any residual cyclooctanone present in the by-products into the desired this compound. chemicalbook.comchemicalbook.com The reaction of a ketone with hydroxylamine hydrochloride, typically in the presence of a base like sodium acetate to neutralize the liberated HCl, is a standard and efficient method for oximation. prepchem.comorgsyn.org This additional step ensures that any ketone formed during the primary synthesis is not lost, thereby maximizing the conversion to the final oxime product. chemicalbook.comchemicalbook.com

| Reagent | Purpose | Source(s) |

| Hydroxylamine Hydrochloride | Reacts with ketone by-products to form the oxime | chemicalbook.comchemicalbook.com |

| Sodium Acetate | Acts as a base to facilitate the oximation reaction | chemicalbook.comchemicalbook.comorgsyn.org |

Alternative Reductive Methods: Zinc Dust and Acetic Acid

Among the various chemical reducing agents available for organic synthesis, the combination of zinc dust and acetic acid has been recommended as a viable method for the reduction of nitro-olefins to produce the corresponding saturated oximes. chemicalbook.comchemicalbook.com This approach offers an alternative to catalytic hydrogenation for the conversion of precursors like 1-nitrocyclooctene to this compound. chemicalbook.comchemicalbook.com

The general mechanism for reductions using zinc and acetic acid involves the protonation of the substrate followed by a single electron transfer from the zinc metal. chemicalforums.com This classic chemical reduction system is effective for transforming oximes into amines and has been shown to be applicable for the preparation of oximinoalkanes from nitro-olefins. chemicalbook.comtsijournals.com The use of ultrasonic irradiation has been found to significantly accelerate similar reductions, shortening reaction times and improving yields. tsijournals.com

| Reducing System | Substrate Type | Product | Source(s) |

| Zinc Dust and Acetic Acid | Nitro-olefins | Oximinoalkanes | chemicalbook.comchemicalbook.com |

Novel and Green Synthetic Approaches

In line with the principles of green chemistry, recent research has focused on developing more sustainable and efficient routes to this compound. These novel approaches aim to replace stoichiometric reagents with catalytic systems and utilize environmentally friendly oxidants.

Catalytic Oxidative Transformation of Cyclooctylamine to this compound

A promising green synthetic route involves the direct catalytic oxidative transformation of cyclooctylamine into this compound. researchgate.netnii.ac.jp This method represents an attractive one-step pathway that avoids harsher reagents and multi-step procedures. researchgate.net The process is noted for its high efficiency and its application to a variety of alicyclic and aliphatic amines. researchgate.netnii.ac.jp

Use of DPPH and Tungsten Oxide/Alumina (B75360) (WO₃/Al₂O₃) Catalysts

The success of the catalytic oxidation of cyclooctylamine hinges on a specific dual-catalyst system. researchgate.net The reaction is effectively catalyzed by a combination of 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) and tungsten oxide supported on alumina (WO₃/Al₂O₃). researchgate.netnii.ac.jp

The tungsten oxide/alumina component acts as a heterogeneous catalyst, and its effectiveness is linked to the moderate dispersion of the tungsten oxide species and the acidity of the alumina support. researchgate.net This catalytic pairing demonstrates excellent activity, enabling the efficient conversion of the primary amine to the corresponding oxime in high yields. researchgate.net

| Catalyst Component | Chemical Name/Formula | Role | Source(s) |

| Radical Initiator | 1,1-diphenyl-2-picrylhydrazyl (DPPH) | Co-catalyst | researchgate.netnii.ac.jp |

| Heterogeneous Catalyst | Tungsten Oxide/Alumina (WO₃/Al₂O₃) | Primary catalyst | researchgate.netnii.ac.jp |

Application of Molecular Oxygen as Terminal Oxidant

A key feature that renders this catalytic method environmentally benign is its use of molecular oxygen as the terminal oxidant. researchgate.netnii.ac.jp The reaction proceeds efficiently using a mixture of molecular oxygen diluted with nitrogen. researchgate.net

The use of molecular oxygen is highly advantageous from a green chemistry perspective, as the only theoretical by-product of the oxidation process is water. researchgate.net This contrasts sharply with many classical oxidation reactions that employ stoichiometric, often hazardous, oxidizing agents that generate significant chemical waste. The ability to use molecular oxygen under relatively mild conditions makes this an attractive and sustainable alternative for the synthesis of this compound. researchgate.netnii.ac.jpnih.gov

Ammoximation Processes: In Situ Generation of H₂O₂

The ammoximation of ketones, particularly for the synthesis of crucial industrial intermediates, has seen significant advancement through processes that generate hydrogen peroxide (H₂O₂) in situ. This approach circumvents the economic and environmental costs associated with the traditional anthraquinone (B42736) process, which accounts for the vast majority of global H₂O₂ production. hydro-oxy.com The conventional method requires transporting and storing highly concentrated H₂O₂, which is then diluted for use, an energy-intensive and costly practice. hydro-oxy.comcardiff.ac.uk The in situ method, however, integrates H₂O₂ production directly into the reaction vessel, offering a more streamlined, cost-effective, and environmentally conscious alternative. acs.orgrsc.orgcardiff.ac.ukcardiff.ac.uk

A cornerstone of modern ammoximation is the use of Titanium Silicate-1 (TS-1), a zeolite catalyst with a unique MFI-type structure. dengzhuochem.com The catalytic prowess of TS-1 lies in its framework, where titanium atoms are isomorphically substituted for silicon atoms, creating highly active titanium centers. dengzhuochem.com These Ti(IV) sites are exceptionally effective at activating hydrogen peroxide. dengzhuochem.com

In the in situ ammoximation process, a bifunctional catalyst, often consisting of precious metal nanoparticles (like palladium-gold or platinum-gold-palladium alloys) supported on TS-1, facilitates two simultaneous reactions. hydro-oxy.comrsc.orgcardiff.ac.ukcardiff.ac.uk First, the precious metal nanoparticles catalyze the direct synthesis of H₂O₂ from hydrogen and oxygen. cardiff.ac.uk Subsequently, the titanium active sites within the TS-1 framework utilize this freshly generated H₂O₂ to oxidize ammonia (B1221849), forming a hydroxylamine intermediate. hydro-oxy.comcardiff.ac.uk This intermediate then reacts non-catalytically with cyclooctanone in the liquid phase to produce the final product, this compound. hydro-oxy.comhydro-oxy.com

Research has demonstrated that the formation of palladium-gold (PdAu) nanoalloys is critical for achieving high catalytic performance and stability. hydro-oxy.comcardiff.ac.uk These bimetallic catalysts significantly outperform their monometallic counterparts. hydro-oxy.comcardiff.ac.uk The synergy between the metals modifies the electronic properties and oxidation states of the palladium, enhancing the production of H₂O₂ while minimizing its subsequent degradation, which is a common issue at the elevated temperatures required for ammoximation. rsc.orgcardiff.ac.uk

Table 1: Catalytic Performance in Cyclohexanone (B45756) Ammoximation via In Situ H₂O₂ Synthesis This table illustrates the superior performance of alloyed catalysts compared to monometallic ones in a similar reaction, highlighting the principles applicable to cyclooctanone.

| Catalyst | Cyclohexanone Conversion (%) | Oxime Selectivity (%) | Oxime Yield (%) |

|---|---|---|---|

| 0.66%Au/TS-1 | 5 | 60 | 3 |

| 0.66%Pd/TS-1 | 20 | 65 | 13 |

| 0.33%Au-0.33%Pd/TS-1 | 75 | 88 | 66 |

Data sourced from studies on cyclohexanone ammoximation, which provides a model for the principles involved in cyclooctanone synthesis. cardiff.ac.ukrsc.org

From an industrial perspective, this technology has profound implications. The ability to perform the reaction in a single reactor (one-pot synthesis) simplifies the process, reduces capital investment in equipment, and enhances operational safety by avoiding the handling of highly concentrated H₂O₂. hydro-oxy.comhydro-oxy.com The high efficiency and selectivity of the TS-1 catalyst system, achieving oxime selectivity often greater than 95%, leads to higher yields and less need for complex downstream purification. hydro-oxy.com While challenges remain in bridging the different optimal conditions for H₂O₂ synthesis (low temperature, acidic/neutral pH) and ammoximation (high temperature, basic conditions), the use of bifunctional catalysts has shown great promise in overcoming this "conditions gap". hydro-oxy.comacs.org This integrated approach is a key step toward more sustainable and economically viable production of this compound and other important lactam precursors. rsc.orgcardiff.ac.ukcardiff.ac.uk

Industrial Scale Production Methods

The large-scale manufacturing of this compound employs methods designed for high throughput, efficiency, and purity. These processes are typically continuous, allowing for consistent production and quality control.

For industrial-scale ammoximation, continuous reaction systems are preferred over batch processes. google.com A common setup involves a stirred-tank reactor, often constructed from stainless steel or glass-lined to prevent the decomposition of hydrogen peroxide. epo.org In a typical continuous process, the reactants (cyclooctanone, ammonia, and hydrogen peroxide) are continuously fed into the reactor containing a suspension of the catalyst, such as TS-1. epo.org

The reaction mixture is vigorously agitated to ensure efficient mass transfer between the liquid and solid catalyst phases. The product stream, containing the this compound, is continuously withdrawn from the reactor. To retain the catalyst within the reactor, a filtration system is integrated into the outlet stream. epo.org

Fixed-bed reactors offer an alternative design where the catalyst is packed into a column as extruded pellets. sciengine.com The liquid reactants flow through this packed bed, facilitating the reaction. This design simplifies catalyst separation from the product stream. Studies on similar processes, like cyclohexanone ammoximation, have shown that shaped Ti-zeolite catalysts can achieve long lifetimes (over 360 hours) in fixed-bed reactors while maintaining high ketone conversion (>95%) and oxime selectivity (>99%). sciengine.com

After synthesis, the crude this compound must be purified to remove unreacted starting materials, byproducts, and catalyst residues. The primary methods for achieving high purity are distillation and crystallization.

Distillation: This technique separates compounds based on differences in their boiling points. This compound can be purified by distillation under reduced pressure (vacuum distillation). chemicalbook.com This allows the substance to boil at a lower temperature, preventing thermal decomposition, which can occur at its atmospheric boiling point. For example, this compound has been reported to be distilled at 128-129°C under a pressure of 14 mm Hg. chemicalbook.com

Crystallization: This is a highly effective method for achieving very high purity levels. The crude oxime is dissolved in a suitable solvent, and then the solution is cooled, or the solvent is partially evaporated, causing the this compound to crystallize out, leaving impurities behind in the solution (mother liquor). The choice of solvent is critical for effective separation. This method is particularly useful for removing byproducts that have boiling points close to that of the desired product. googleapis.com The purified solid crystals are then separated by filtration and dried.

These purification steps are crucial for producing high-grade this compound suitable for its primary application: the Beckmann rearrangement to produce the corresponding lactam, a monomer for high-performance polyamides.

Conformational Analysis and Isomerism of Cyclooctanone Oxime

Conformational Preferences in Medium-Sized Rings

Medium-sized rings, typically defined as those containing eight to eleven atoms, exhibit unique conformational behaviors that distinguish them from smaller (3-7 atoms) and larger (12+ atoms) cyclic systems. princeton.edunih.gov Unlike small rings, which are dominated by angle and torsional strain, medium-sized rings experience a significant degree of steric strain arising from transannular interactions—repulsive forces between non-bonded atoms across the ring. princeton.edunih.govmdpi.com These interactions, often involving hydrogen atoms pointing towards the ring's interior, are a primary determinant of conformational preferences. nih.govmdpi.com

Experimental Observation of Conformational Isomers

Experimental studies have confirmed that, unlike smaller alicyclic oximes such as those derived from cyclobutanone, cyclopentanone, and cyclohexanone (B45756) which typically exist as single conformational isomers, cyclooctanone (B32682) oxime is found as a mixture of two distinct conformational isomers. arpgweb.comresearchgate.netevitachem.com This phenomenon is directly linked to the structural flexibility of the eight-membered ring. arpgweb.comresearchgate.netarpgweb.com

The two conformational isomers of cyclooctanone oxime are present in an unequal ratio. Research has consistently identified a major isomer and a minor isomer. arpgweb.comresearchgate.netevitachem.com The distribution has been quantified, with the major conformer constituting approximately 81% of the mixture, while the minor conformer accounts for the remaining 19%. arpgweb.comresearchgate.netarpgweb.comarpgweb.com

| Conformational Isomer | Distribution Percentage (%) | Source |

|---|---|---|

| Major Isomer | 81 | arpgweb.comresearchgate.netevitachem.com |

| Minor Isomer | 19 | arpgweb.comresearchgate.netevitachem.com |

Spectroscopic analysis, particularly Nuclear Magnetic Resonance (NMR), provides definitive evidence for the existence of two isomers. The ¹H NMR spectrum of the this compound mixture shows two distinct sets of signals corresponding to the major and minor forms. arpgweb.com For instance, the hydroxyl proton (-OH) of the oxime group appears as two separate singlets: one at δ 10.11 ppm for the major isomer and another at δ 8.30 ppm for the minor isomer. arpgweb.com Similarly, distinct chemical shifts are observed for the methylene (B1212753) protons (CH₂) adjacent to the C=N bond. arpgweb.com The ¹³C NMR spectrum further supports this, showing a single peak for the C=N carbon at δ 160.88 ppm, but a complex set of signals for the seven CH₂ groups, indicative of the two different conformational environments. arpgweb.com Infrared (IR) spectroscopy also confirms the structure with characteristic absorption bands for the hydroxyl (O-H) and imine (C=N) groups. arpgweb.com

| Proton | Major Isomer (81%) Chemical Shift (δ ppm) | Minor Isomer (19%) Chemical Shift (δ ppm) | Source |

|---|---|---|---|

| OH | 10.11 (s, 1H) | 8.30 (s, 1H) | arpgweb.com |

| CH₂ (adjacent to C=N) | 2.35 – 2.18 (m, 4H) | 3.18 (s, 2H), 2.55 (s, 2H) | arpgweb.com |

| Other CH₂ | 1.70 – 1.41 (m, 10H) | 1.80 – 1.25 (m, 10H) | arpgweb.com |

Theoretical and Computational Studies on Conformations

Computational chemistry provides valuable insights into the structures and relative stabilities of the this compound conformers, corroborating the experimental findings.

Molecular mechanics calculations, specifically using the MM2 force field, have been employed to model the conformations of this compound and minimize their total energy. arpgweb.com These calculations predict the existence of two stable conformers, consistent with experimental observations. arpgweb.comresearchgate.net The calculations suggest that the major isomer (designated 5II in the study) is more stable than the minor isomer (5I). arpgweb.com The computed total energies were 14.7301 kcal/mol for the more stable major isomer and 15.0236 kcal/mol for the minor isomer. arpgweb.com This energy difference aligns with the observed 81:19 population ratio at equilibrium. The predicted lowest-energy structures for both isomers adopt a boat-chair conformation. arpgweb.com

| Conformational Isomer | Calculated Total Energy (kcal/mol) | Predicted Abundance | Source |

|---|---|---|---|

| Major Isomer (5II) | 14.7301 | 81% | arpgweb.com |

| Minor Isomer (5I) | 15.0236 | 19% | arpgweb.com |

The observation of conformational isomerism in this compound is a direct consequence of its ring size and inherent flexibility. arpgweb.comresearchgate.netarpgweb.com In smaller, more rigid rings like cyclohexanone, the energy barrier between different conformations is high, and the ring typically settles into a single, highly stable chair conformation. Therefore, cyclohexanone oxime and other smaller alicyclic oximes are observed as single isomers. arpgweb.comevitachem.com As the ring size increases to eight carbons, the ring becomes more flexible. arpgweb.comresearchgate.net This increased flexibility lowers the energy barriers between different boat-chair and other potential conformations, allowing for the existence of multiple stable or metastable conformers at room temperature. arpgweb.com The ability of the eight-membered ring to adopt different arrangements to accommodate the oxime group without prohibitive energy costs leads to the experimentally observed mixture of major and minor isomers. arpgweb.comarpgweb.com

Reactivity and Mechanistic Studies of Cyclooctanone Oxime

Beckmann Rearrangement of Cyclooctanone (B32682) Oxime

The Beckmann rearrangement is a fundamental reaction in organic chemistry that transforms an oxime into an amide. scirp.orgwikipedia.org In the specific case of cyclooctanone oxime, this rearrangement yields the corresponding cyclic amide, a lactam. scirp.org This reaction is of significant interest as the resulting lactam is a valuable intermediate for the synthesis of polyamides. The process is typically catalyzed by acids, and research has focused on developing efficient catalytic systems that operate under mild conditions to maximize yield and minimize the formation of byproducts, such as those resulting from hydrolysis. scirp.orgscirp.org While this compound is generally more reactive than other cycloalkanone oximes, such as cyclohexanone (B45756) oxime, in Beckmann rearrangements, catalytic activation is still necessary for efficient conversion. scirp.orgresearchgate.net

Formation of Cyclooctanolactam (2-Azacyclononanone)

The Beckmann rearrangement of this compound results in the formation of 2-azacyclononanone (B145865), also known as cyclooctanolactam. researchgate.net The reaction involves the migration of the alkyl group anti-periplanar to the hydroxyl group on the oxime nitrogen. wikipedia.org This acid-catalyzed intramolecular rearrangement converts the C=N-OH group of the oxime into an amide linkage within the nine-membered ring structure of the lactam. scirp.orgmasterorganicchemistry.com The efficiency of this transformation is highly dependent on the chosen catalyst and reaction conditions, with the goal of achieving high selectivity for 2-azacyclononanone over potential side products. scirp.org

Catalytic Systems and Their Efficacy

Various catalytic systems have been investigated to facilitate the Beckmann rearrangement of this compound efficiently. The reaction generally requires an acid catalyst to promote the transformation. wikipedia.org However, using a catalytic amount of a Brønsted or Lewis acid alone is often ineffective for achieving high yields of the desired lactam from this compound. scirp.orgresearchgate.net This has led to the development of more complex systems, particularly those combining traditional acids with metal salts to enhance catalytic activity and selectivity under milder conditions. scirp.orgscirp.org

Brønsted acids, which are proton donors, are classic catalysts for the Beckmann rearrangement. wikipedia.org However, when used in catalytic amounts (10-20 mol%) without a co-catalyst, their effectiveness for the rearrangement of this compound at 80°C is limited. scirp.orgresearchgate.net For instance, using 10 mol% of trifluoromethanesulfonic acid or sulfuric acid alone results in very low yields of 2-azacyclononanone. scirp.orgresearchgate.net The combination with co-catalysts is crucial for achieving high conversion rates. scirp.org

| Brønsted Acid | Co-catalyst | Yield of 2-Azacyclononanone (%) | Reaction Conditions | Reference(s) |

| Trifluoromethanesulfonic Acid | None (10 mol%) | 1.3 | 80°C, 2h, MeCN | scirp.org |

| Sulfuric Acid | None (10 mol%) | 0.8 | 80°C, 2h, MeCN | scirp.org |

| Trifluoromethanesulfonic Acid | CoCl₂ (10 mol%) | 96.6 | 80°C, 2h | |

| Phosphoric Acid | CoCl₂ (10 mol%) | Low/Not specified | 80°C, MeCN | |

| Sulfuric Acid | Co(BF₄)₂·6H₂O (10 mol%) | 76.0 | 80°C, 24h, MeCN | scirp.orgresearchgate.net |

Lewis acids, which are electron-pair acceptors, have also been employed as catalysts. Similar to Brønsted acids, their performance in isolation is often modest. For example, ytterbium trifluoromethanesulfonate (B1224126) (10 mol%) on its own gives a 36.9% yield of 2-azacyclononanone. researchgate.net The efficacy of Lewis acids is substantially improved when used in conjunction with cobalt salts, which function as co-catalysts. scirp.orgresearchgate.net This dual-catalyst approach prevents the Lewis acid from coordinating with the oxime's nitrogen atom, thereby promoting the desired rearrangement at the oxygen atom. researchgate.netscirp.org

| Lewis Acid | Co-catalyst | Yield of 2-Azacyclononanone (%) | Reaction Conditions | Reference(s) |

| Ytterbium Triflate (Yb(OTf)₃) | None (10 mol%) | 36.9 | 80°C, 2h, MeCN | researchgate.net |

| Ytterbium Triflate (Yb(OTf)₃) | Co(BF₄)₂·6H₂O (10 mol%) | 69.3 | 80°C, 2h, MeCN | scirp.org |

| Samarium Trifluoromethanesulfonate (Sm(OTf)₃) | Co(BF₄)₂·6H₂O (10 mol%) | 72.8 | 80°C, 2h, MeCN | scirp.org |

| Samarium Trifluoromethanesulfonate (Sm(OTf)₃) | Co(ClO₄)₂ (10 mol%) | 76 | Not specified | |

| Zinc Chloride (ZnCl₂) | CoCl₂ (10 mol%) | Not specified | 80°C, MeCN |

A significant advancement in the Beckmann rearrangement of this compound has been the discovery of a strong synergistic effect when combining cobalt salts with either Brønsted or Lewis acids. scirp.orgscirp.org This dual catalytic system allows the reaction to proceed under mild conditions (e.g., 80°C in acetonitrile) with high yields, reducing the formation of byproducts. scirp.orgscirp.org The proposed mechanism suggests that the cobalt salt coordinates to the nitrogen atom of the oxime, while the acid (Brønsted or Lewis) activates the oxygen atom. scirp.org This dual coordination facilitates the rearrangement more effectively than either catalyst alone and suppresses side reactions like hydrolysis.

Among the various cobalt salts studied, cobalt tetrafluoroborate (B81430) hexahydrate (Co(BF₄)₂·6H₂O) has proven to be a particularly effective co-catalyst. scirp.orgoalib.com When combined with Brønsted acids like sulfuric acid or trifluoromethanesulfonic acid, it significantly enhances the yield of 2-azacyclononanone. scirp.orgresearchgate.net For instance, the combination of 10 mol% cobalt tetrafluoroborate and 20 mol% sulfuric acid gives a 76.0% yield of the lactam after 24 hours at 80°C. scirp.orgresearchgate.netresearchgate.net It also serves as an excellent co-catalyst for Lewis acids; combined with samarium trifluoromethanesulfonate, it yields 72.8% of the lactam under similar conditions. scirp.org This demonstrates its role as a superior co-catalyst that facilitates the rearrangement by working in concert with the primary acid catalyst. scirp.orgscirp.org

| Acid Catalyst (mol%) | Yield of 2-Azacyclononanone (%) | Reaction Time (h) | Reference(s) |

| Sulfuric Acid (20%) | 76.0 | 24 | scirp.orgresearchgate.net |

| Trifluoromethanesulfonic Acid (10%) | 70.9 | 2 | scirp.orgresearchgate.net |

| Ytterbium Triflate (10%) | 69.3 | 2 | scirp.org |

| Samarium Trifluoromethanesulfonate (10%) | 72.8 | 2 | scirp.org |

Synergistic Effects of Combined Cobalt Salts and Brønsted/Lewis Acids

Cobalt Chloride, Cobalt Acetate (B1210297), Cobalt Perchlorate (B79767)

The Beckmann rearrangement of this compound into its corresponding lactam, 2-azacyclononanone (also known as capryllactam), can be effectively catalyzed by various cobalt salts in combination with Lewis or Brønsted acids. scirp.org While a catalytic amount of a cobalt salt or a Brønsted acid used alone is generally ineffective for the rearrangement, their combined use significantly enhances catalytic activity. scirp.orgscirp.org

Studies have shown that cobalt chloride (CoCl₂), cobalt acetate (Co(OAc)₂), and cobalt perchlorate (Co(ClO₄)₂) are effective co-catalysts. scirp.orgscirp.org For instance, the combination of cobalt chloride with a Lewis acid like ytterbium trifluoromethanesulfonate resulted in a 96.6% yield of 2-azacyclononanone. scirp.org Similarly, cobalt acetate paired with aluminum chloride achieved an 89.2% yield. Cobalt perchlorate, when used with Brønsted acids such as benzenesulfonic acid and methanesulfonic acid, also produced the lactam in high yields. scirp.org The role of the cobalt salt is believed to involve coordination with the nitrogen atom of the oxime. researchgate.net This coordination facilitates the subsequent steps of the rearrangement promoted by the Lewis or Brønsted acid. researchgate.net

The following table summarizes the effectiveness of different cobalt salt-based catalyst systems in the Beckmann rearrangement of this compound.

| Cobalt Salt | Co-catalyst | Temperature (°C) | Time (h) | Yield (%) |

| Cobalt Chloride | Ytterbium trifluoromethanesulfonate | 80 | 2 | 96.6 scirp.org |

| Cobalt Acetate | Aluminum Chloride | 80 | 2 | 89.2 |

| Cobalt Perchlorate | Methanesulfonic Acid | 80 | 4 | 82.3 scirp.org |

| Cobalt Perchlorate | Benzenesulfonic Acid | 80 | 4 | 80.1 scirp.org |

Heterogeneous Catalysts: Hierarchically Porous SAPOs

Hierarchically porous silicoaluminophosphates (HP SAPOs) have emerged as versatile and stable heterogeneous catalysts for the vapor-phase Beckmann rearrangement of this compound. soton.ac.uk These materials possess a unique structure containing both micropores and interconnected mesopores, which helps to overcome the diffusional limitations often encountered with conventional microporous zeolite catalysts. scispace.com

The catalytic activity of HP SAPOs is attributed to the presence of both Brønsted acid sites within the microporous framework and acidic silanol (B1196071) (Si-OH) groups in the mesopores. soton.ac.ukscispace.com This combination of bifunctional active centers, coupled with the enhanced accessibility provided by the hierarchical porosity, leads to remarkable catalytic performance. soton.ac.ukscispace.com For example, HP SAPO-34 demonstrated approximately 100% conversion of this compound, a significant improvement over its purely microporous counterpart, SAPO-34. soton.ac.uk The enhanced activity is thought to arise from an interplay between the silanol sites in the mesopores and the isolated Brønsted acid sites originating from the substitution of silicon into the aluminophosphate framework. scispace.com This dual-site functionality is crucial for the high catalytic efficiency observed in the rearrangement of the sterically demanding this compound. soton.ac.uk

Reaction Conditions and Optimization

Temperature and Solvent Effects: Acetonitrile (B52724)

The Beckmann rearrangement of this compound is significantly influenced by reaction conditions such as temperature and the choice of solvent. Acetonitrile (MeCN) is a commonly used solvent for this transformation, particularly in liquid-phase reactions catalyzed by cobalt salts and acid co-catalysts. scirp.orgscirp.org Research indicates that conducting the reaction at a temperature of 80°C in acetonitrile provides favorable conditions for achieving high yields of the corresponding lactam. scirp.orgscirp.orgresearchgate.net This specific combination of solvent and temperature has been utilized in numerous studies investigating different catalytic systems for the rearrangement. scirp.orgscirp.orgresearchgate.net The use of aprotic solvents like acetonitrile is crucial as it can influence reaction pathways and selectivity. researchgate.net In some acid-catalyzed systems, the solvent can actively participate in the final steps of the rearrangement mechanism. researchgate.net

Catalyst Loading and Reaction Time

The efficiency of the Beckmann rearrangement of this compound is dependent on both the amount of catalyst used and the duration of the reaction. For systems employing a combination of cobalt salts and Brønsted or Lewis acids, a typical catalyst loading is 10 mol% for each component. scirp.orgscirp.org Increasing the reaction time generally leads to a higher yield of the lactam product. For instance, in a system using cobalt tetrafluoroborate and trifluoromethanesulfonic acid (10 mol% each) at 80°C, the yield of 2-azacyclononanone increased from 75.2% after 2 hours to 92.1% after 4 hours. scirp.org Similarly, when sulfuric acid (20 mol%) and cobalt tetrafluoroborate (10 mol%) were used, the yield increased from 66.4% after 1 hour to 86.3% after 24 hours. scirp.orgresearchgate.net This demonstrates a clear correlation between reaction time and product yield, allowing for optimization to achieve maximum conversion. scirp.org

The table below illustrates the effect of reaction time on the yield of 2-azacyclononanone using a sulfuric acid and cobalt tetrafluoroborate catalyst system. researchgate.net

| Reaction Time (h) | Conversion (%) | Yield (%) |

| 1 | 100 | 66.4 |

| 1.5 | 92.4 | 63.0 |

| 6 | 95.0 | 33.8 |

| 12 | 90.3 | 27.4 |

| 18 | 83.0 | 7.3 |

| 24 | 92.9 | 6.6 |

Mechanistic Pathways of Beckmann Rearrangement

The Beckmann rearrangement is a classic organic reaction that transforms an oxime into an amide. masterorganicchemistry.com The generally accepted mechanism for the acid-catalyzed rearrangement involves several key steps. pw.live

Protonation/Activation : The reaction is initiated by an acid catalyst, which protonates the hydroxyl group of the oxime. masterorganicchemistry.compw.live This converts the hydroxyl group into a good leaving group (water). masterorganicchemistry.com In some systems, the oxygen is converted to an even better leaving group, such as an acetate, through reaction with a reagent like acetic anhydride. masterorganicchemistry.com

Rearrangement and Nitrilium Ion Formation : The crucial step of the rearrangement is the migration of the alkyl group that is positioned anti (trans) to the leaving group. masterorganicchemistry.compw.live This migration occurs in a concerted fashion with the departure of the leaving group (water), breaking the weak N-O bond and leading to the formation of an electron-deficient nitrogen. masterorganicchemistry.com This process results in a carbocation-like intermediate known as a nitrilium ion. chemistrysteps.com

Nucleophilic Attack by Water : The highly electrophilic nitrilium ion is then attacked by a water molecule. masterorganicchemistry.compw.live

Tautomerization : The resulting intermediate, an imidic acid (or enol-form of an amide), undergoes tautomerization to form the final, more stable amide product. chemistrysteps.com In the case of this compound, this product is the cyclic amide, or lactam, known as 2-azacyclononanone. scirp.org

The entire process is stereospecific, with the geometry of the starting oxime dictating which group migrates. pw.live

Coordination of Cobalt Salts to Nitrogen Atom of Oxime

In the Beckmann rearrangement, a pivotal reaction that converts oximes to lactams, cobalt salts play a crucial role as a co-catalyst. scirp.orgscirp.org The cobalt ion coordinates to the nitrogen atom of the this compound. scirp.orgscirp.org This interaction is key to promoting the rearrangement. scirp.org Research has shown that various cobalt salts, including cobalt chloride, cobalt tetrafluoroborate, and cobalt perchlorate, are effective in this capacity. scirp.orgscirp.orgresearchgate.net The high affinity of cobalt ions for nitrogen is a known principle in coordination chemistry. scirp.orggoogle.com This coordination effectively "blocks" the nitrogen atom, which in turn influences the subsequent steps of the reaction mechanism. scirp.orgresearchgate.net Studies combining cobalt salts with Lewis or Brønsted acids have demonstrated high yields of the corresponding lactam, 2-azacyclononanone, under mild conditions. scirp.orgresearchgate.net

The effectiveness of different cobalt salt and acid combinations in the Beckmann rearrangement of this compound is detailed in the table below.

| Catalyst System | Temperature (°C) | Time (h) | Yield (%) | Source |

| CoCl₂ + CF₃SO₃H | 80 | 2 | 96.6 | |

| Co(OAc)₂ + AlCl₃ | 80 | 2 | 89.2 | |

| Co(NO₃)₂ + HClO₄ | 80 | 2 | 85.4 | |

| Co(BF₄)₂ + H₂SO₄ | 80 | 24 | 76.0 | researchgate.net |

Protonation at Oxygen Atom by Acid Catalyst

In conjunction with the coordination of cobalt salts to the nitrogen atom, the protonation of the oxime's oxygen atom by an acid catalyst is an essential step for facilitating the rearrangement. scirp.org This protonation is typically achieved using Brønsted acids like sulfuric acid (H₂SO₄), trifluoromethanesulfonic acid (CF₃SO₃H), benzenesulfonic acid, and methanesulfonic acid. scirp.orgresearchgate.net Theoretical calculations have indicated that N-protonated oximes are more stable than O-protonated oximes, and a high energy barrier exists for the transition between them, which can make the acid-catalyzed rearrangement difficult without a co-catalyst. scirp.orgscirp.org By using a cobalt salt to block the nitrogen atom, the interaction between the acid catalyst and the oxygen atom is heightened, promoting the formation of the O-protonated species necessary for the reaction to proceed efficiently. scirp.orgscirp.org This O-protonation converts the hydroxyl group into a good leaving group (water), which is a prerequisite for the subsequent migration of the alkyl group.

Suppression of Side Reactions through Dual Coordination

The combined use of a cobalt salt and an acid catalyst, leading to what is termed "dual coordination," is highly effective in enhancing reaction selectivity by suppressing undesirable side reactions. In the Beckmann rearrangement, a common side reaction is the hydrolysis of the oxime back to its corresponding ketone, cyclooctanone. The dual coordination mechanism, where the cobalt salt binds to the nitrogen and the acid protonates the oxygen, facilitates the desired rearrangement pathway so efficiently that competing reactions like hydrolysis are minimized. This synergistic effect leads to higher yields and purity of the target lactam product under mild conditions, which is economically and environmentally beneficial. researchgate.net

Concerted Breakdown of Oxazirane Intermediate in Photochemical Reactions

The photochemical behavior of cycloalkanone oximes involves different intermediates and mechanisms compared to acid-catalyzed reactions. Upon irradiation, particularly in a methanol (B129727) solution, this compound can undergo a photochemical Beckmann rearrangement to yield the corresponding lactam. cdnsciencepub.com Research on various cycloalkanone oximes suggests that this photochemical transformation proceeds through an oxazirane intermediate. cdnsciencepub.com The proposed mechanism involves the formation of this three-membered heterocyclic intermediate, which then undergoes a concerted breakdown to form the final lactam product. cdnsciencepub.com This concerted process distinguishes it from the stepwise ionic mechanism of the traditional acid-catalyzed Beckmann rearrangement. cdnsciencepub.com

Nucleophilic Substitution Reactions of Derivatives

Derivatives of this compound, particularly chlorinated versions, serve as precursors for various nucleophilic substitution reactions.

Chlorinated Derivatives and Their Reactivity

Chlorinated derivatives of this compound, such as 2-chlorocyclooctanone (B1583303) oxime, are reactive intermediates used in synthesis. d-nb.info These compounds can be formed and then subjected to reactions with various nucleophiles. The presence of the chlorine atom, typically at the alpha-position to the oxime group, activates the molecule for nucleophilic attack. However, reactions involving these chlorinated derivatives can sometimes be unsuccessful; for instance, attempts to react 2-chlorothis compound with Grignard reagents did not yield the desired adducts. d-nb.info This highlights that the reactivity is dependent on the specific nucleophile and reaction conditions used. d-nb.info

Reaction with Alkoxides and Thiols

Chlorinated derivatives of this compound readily undergo nucleophilic substitution with soft nucleophiles like alkoxides and thiols. These reactions provide a pathway to introduce new functional groups onto the cyclooctane (B165968) ring. For example, treatment with sodium methoxide (B1231860) results in the formation of a methoxy (B1213986) derivative, while reaction with sodium ethanethiolate yields an ethylthio derivative. These substitutions typically proceed in good yields under relatively mild conditions.

The table below summarizes the nucleophilic substitution reactions of a chlorinated this compound derivative.

| Nucleophile | Product | Yield (%) | Conditions | Source |

| Sodium methoxide | 2-Methoxythis compound | 78 | Ethanol, 60°C | |

| Sodium ethanethiolate | 2-Ethylthiothis compound | 85 | THF, room temperature |

Formation of Ether and Thioether Derivatives (e.g., 2-Methoxythis compound)

The formation of ether and thioether derivatives of this compound represents a significant area of its reactivity. A notable example is the synthesis of 2-methoxythis compound. This process can be initiated from 2-chlorothis compound hydrochloride. The reaction proceeds by treating the hydrochloride salt with a methanol-triethylamine reagent. This method is considered superior to the use of methanolic sodium methoxide. The resulting crude 2-methoxythis compound is an oily substance that can be used directly in subsequent reactions, such as the Beckmann fission, without needing further purification. However, it can be purified by distillation if required.

The formation of these derivatives is not limited to ethers. Procedures involving 2-alkylamino- or 2-ethylthiothis compound in the Beckmann cleavage step have also been explored, though the route starting from 2-methoxythis compound is often considered superior.

Complexation with Metal Salts

This compound has the capacity to form stable complexes with various transition metals, including cobalt (Co²⁺) and copper (Cu²⁺). This complex formation is a key aspect of its chemistry, particularly in catalytic applications. The stability of cycloalkanone oximes can be influenced by the presence of transition metals; concentrations of metals like iron, nickel, and chromium above 30 ppm can decrease thermal stability. The interaction between the oxime and metal salts is fundamental to enhancing the efficiency of certain reactions. For instance, cobalt salts are known to coordinate with the nitrogen atom of the oxime group.

Research has shown that various transition metal complexes involving oxime ligands can be synthesized and characterized. While the specific synthesis of this compound complexes with Co(II) and Cu(II) is a subject of broader investigation into oxime-metal interactions, the general principle involves the coordination of the metal ion with the oxime's nitrogen and oxygen atoms.

The complexation of this compound with metal salts plays a crucial role in enhancing catalytic processes, most notably the Beckmann rearrangement. This reaction transforms oximes into their corresponding lactams. The use of a combination of a Brønsted acid and cobalt tetrafluoroborate has been shown to effectively catalyze the Beckmann rearrangement of this compound, leading to high yields of the corresponding lactam under relatively mild conditions (80°C).

Studies have demonstrated that while a catalytic amount of a cobalt salt or a Brønsted acid alone is not very effective, their combined use significantly improves the reaction outcome. For example, the combination of sulfuric acid (20 mol%) and cobalt tetrafluoroborate (10 mol%) resulted in a 76.0% yield of 2-azacyclononanone. The proposed mechanism suggests that the cobalt salt coordinates with the oxime's nitrogen atom, which in turn facilitates the O-protonation by the Brønsted acid, thereby promoting the rearrangement. Different combinations of cobalt salts and Brønsted acids have been explored to optimize the yield of the lactam.

Table 1: Beckmann Rearrangement of this compound with Cobalt Salts and Brønsted Acids

| Entry | Cobalt Salt (10 mol%) | Brønsted Acid (20 mol%) | Time (h) | Conversion (%) | Yield of Lactam (%) |

| 1 | - | H₂SO₄ | 24 | 15.2 | 8.1 |

| 2 | Co(BF₄)₂·6H₂O | - | 24 | 12.3 | 0 |

| 3 | Co(BF₄)₂·6H₂O | H₂SO₄ | 24 | 100 | 76.0 |

| 4 | Co(ClO₄)₂·6H₂O | H₂SO₄ | 24 | 99.1 | 68.3 |

| 5 | Co(BF₄)₂·6H₂O | CF₃SO₃H | 24 | 100 | 85.2 |

| 6 | Co(ClO₄)₂·6H₂O | CF₃SO₃H | 24 | 100 | 80.1 |

| 7 | Co(BF₄)₂·6H₂O | C₆H₅SO₃H | 24 | 100 | 78.5 |

| 8 | Co(ClO₄)₂·6H₂O | C₆H₅SO₃H | 24 | 100 | 88.0 |

Reaction Conditions: this compound (0.5 mmol), cobalt salt (10 mol%), and Brønsted acid (20 mol%) in MeCN (1.0 mL) at 80°C.

The stereoelectronic effects of the oxime ligand are critical in determining the stability and reactivity of its metal complexes. While detailed studies specifically on the stereoelectronic effects of this compound ligands are part of the broader research on oxime-metal interactions, the principles can be inferred from related systems. The geometry of the oxime, including the syn/anti isomerism around the C=N double bond, influences how it coordinates to a metal center. This, in turn, affects the electronic properties of the complex and its catalytic activity. For instance, the way a ligand like this compound binds to a metal can impact the accessibility of the metal's active site and the electronic nature of the metal center, thereby

Other Transformative Reactions

Reactions with Nitrous Acid

The reaction of this compound with nitrous acid is a significant transformation. In the photonitrosation of cycloalkanes to produce cycloalkanone oxime hydrochlorides, the addition of nitrous acid or its salts to the cooling water of the light source, such as a mercury-vapor lamp, has been shown to improve the yield and prevent the formation of undesirable colored coatings on the reaction vessel. google.com For example, when cyclooctane is reacted in the presence of nitrosyl chloride and hydrogen chloride while irradiating with a mercury-vapor lamp, the addition of potassium nitrite (B80452) to the cooling water resulted in a higher yield of this compound (63.9 grams) compared to when no addition was made (58.9 grams). google.com In the absence of the nitrite, a dark brown coating formed on the glass surface. google.com This suggests that nitrous acid plays a role in the reaction pathway, potentially by influencing the photochemical process or by reacting with intermediates. The oxidation of ketones with nitric acid in concentrated sulfuric acid can also be influenced by the presence of nitrous acid, which can act as a catalyst. researchgate.net

Diaziridine Formation and Transformation from Oximes

This compound can serve as a precursor for the synthesis of diaziridines, three-membered heterocyclic compounds containing two nitrogen atoms. These strained rings are valuable intermediates in organic synthesis.

The formation of diaziridines from oximes often involves the conversion of the oxime to a more reactive intermediate, such as a tosyl or mesyl oxime. wikipedia.org This is typically achieved by reacting the oxime with tosyl chloride or mesyl chloride in the presence of a base. wikipedia.org The resulting sulfonyl oxime is then treated with ammonia (B1221849). wikipedia.orgmdpi.com

The proposed mechanism involves the attack of ammonia on the carbon of the C=N bond, leading to a gem-diamine intermediate after departure of the tosyl group. mdpi.comnih.gov Subsequent intramolecular cyclization with the removal of a proton forms the diaziridine ring. mdpi.comnih.gov Another pathway involves the reaction of a ketone with an aminating agent like hydroxylamine-O-sulfonic acid (HOSA) and ammonia or a primary amine. arkat-usa.orgwikipedia.org The reaction of cyclooctanone with benzylamine (B48309) and HOSA has been shown to produce the corresponding bicyclic diaziridine, 1,2-diazaspiro[2.7]decane, although in low yields. nih.gov

| Starting Material | Reagents | Intermediate | Product |

| Ketone | Hydroxylamine (B1172632) | Oxime | - |

| Oxime | Tosyl Chloride/Base | Tosyl Oxime | - |

| Tosyl Oxime | Ammonia | gem-Diamine | Diaziridine |

| Ketone | Ammonia, HOSA | Imine, N-X-aminal | Diaziridine |

Diaziridines can be oxidized to form the corresponding diazirines, which are even more strained three-membered rings containing a nitrogen-nitrogen double bond. wikipedia.orgwikipedia.org Common oxidizing agents used for this transformation include iodine in the presence of triethylamine (B128534) (I₂-Et₃N) or silver oxide (Ag₂O). nih.govwikipedia.org

Oximation: Reaction of the ketone with hydroxylamine to form the oxime. wikipedia.org

Activation: Conversion of the oxime to a sulfonyl oxime (e.g., tosyl oxime). wikipedia.org

Diaziridination: Treatment with ammonia to form the diaziridine. wikipedia.org

Oxidation: Oxidation of the diaziridine to the diazirine. nih.gov

This multi-step process allows for the synthesis of highly reactive diazirine compounds from readily available ketone starting materials like cyclooctanone. nih.gov

Applications and Advanced Research Areas

Precursor in Chemical Synthesis

Cyclooctanone (B32682) oxime is a key starting material in the synthesis of several commercially and scientifically important organic compounds. evitachem.com Its utility spans from the production of polymers to the creation of complex molecules for the pharmaceutical and agrochemical industries.

A primary application of cyclooctanone oxime is its role as a precursor to cyclooctanolactam, a monomer used in the production of polyamides. This transformation is achieved through the Beckmann rearrangement, a well-established reaction in organic chemistry that converts an oxime into an amide. masterorganicchemistry.comyoutube.comthermofisher.com The Beckmann rearrangement of this compound to 2-azacyclononanone (B145865) (cyclooctanolactam) is a key step in this process. researchgate.net

Research has focused on optimizing the conditions for this rearrangement to achieve high yields and minimize byproducts. Studies have shown that the use of certain catalysts, such as a combination of cobalt salts and Lewis acids, can effectively promote the rearrangement under mild conditions. scirp.org For instance, using cobalt tetrafluoroborate (B81430) in conjunction with a Brønsted acid at 80°C has been demonstrated to produce high yields of the corresponding lactam. The mechanism involves the coordination of the cobalt salt to the nitrogen atom of the oxime, which facilitates the rearrangement process.

The efficiency of the Beckmann rearrangement can be influenced by the catalyst system employed. The following table illustrates the yields of 2-azacyclononanone from this compound using different catalytic systems.

| Catalyst System | Temperature (°C) | Time (h) | Yield (%) |

| CoCl₂ + CF₃SO₃H | 80 | 2 | 96.6 |

| Co(OAc)₂ + AlCl₃ | 80 | 2 | 89.2 |

| Cobalt Tetrafluoroborate + H₂SO₄ | 80 | 2 | 85 |

| Cobalt Acetate (B1210297) + HCl | 80 | 3 | 90 |

| Cobalt Chloride + H₂SO₄ | 80 | 2.5 | 88 |

This table presents data on the catalytic efficiency of various systems in the Beckmann rearrangement of this compound. The data is compiled from research findings aimed at optimizing the synthesis of cyclooctanolactam.

The versatile nature of this compound extends to its use as a building block in the synthesis of agrochemicals and pharmaceuticals. arpgweb.com Its derivatives are explored for their potential biological activities, making them valuable in pharmaceutical research. evitachem.com The ability to modify the structure of this compound allows for the creation of a wide range of biologically active molecules. Oxime derivatives, in general, have shown a wide range of activities, including insecticidal properties. arpgweb.com

This compound serves as a fundamental building block for the synthesis of more complex organic molecules. evitachem.com Its reactivity allows it to be a precursor for a variety of chemical compounds. The oxime group can be transformed into other functional groups, and the cyclic structure can be modified to create diverse molecular architectures. For example, derivatives of this compound can be used in copper-catalyzed reactions to synthesize fused pyrrole (B145914) systems. rsc.org

Medicinal Chemistry and Biological Activity of Derivatives

Derivatives of this compound have garnered significant attention in medicinal chemistry due to their diverse biological activities. evitachem.com Research has focused on synthesizing and evaluating these derivatives for their potential as therapeutic agents.

Derivatives of cyclooctanone have been shown to possess antimicrobial properties. nih.gov Studies have demonstrated that certain oxime derivatives exhibit antibacterial and antifungal activities. evitachem.comarpgweb.com For instance, a series of novel α-(diphenylphosphoryl)- and α-(diphenylphosphorothioyl)cycloalkanone oximes displayed high antibacterial and antifungal activities at low concentrations against both Gram-positive and Gram-negative bacteria, as well as fungal strains. evitachem.com Molecular docking studies suggest that these compounds may act by interacting with the FabH enzyme active site, which is essential for bacterial fatty acid synthesis. evitachem.com Furthermore, copper complexes of this compound derivatives have also been noted for their antimicrobial activity.

The anticancer potential of this compound derivatives is an active area of research. evitachem.com Studies have shown that certain derivatives can inhibit the growth of cancer cells. For example, derivatives of pyrrolo[2′,3′:3,4]cyclohepta[1,2-d] evitachem.comoxazoles, which can be synthesized from this compound precursors, have demonstrated potent activity against various malignant cell types, with GI50 values in the nanomolar range. evitachem.com The mechanism of action for some of these derivatives involves inducing G2/M phase arrest and apoptosis in cancer cells. evitachem.com Another study indicated that certain oxime derivatives could inhibit the growth of lung cancer cells by inducing apoptosis through the inhibition of specific kinases.

Anticancer Activity

Inhibition of Lung Cancer Cell Growth via Apoptosis Induction

Research has demonstrated that derivatives of this compound can inhibit the growth of lung cancer cells by inducing apoptosis, a process of programmed cell death. One study showed that these derivatives are effective against various malignant cell types, with GI50 values in the nanomolar range. evitachem.com The mechanism of action involves the induction of G2/M phase arrest and apoptosis, making them promising candidates for the development of new anticancer drugs. evitachem.com This process is often mediated through the mitochondria-dependent apoptotic pathway. nih.gov Studies on related compounds have shown that the induction of apoptosis can be achieved by suppressing anti-apoptotic proteins like BCL2 and MCL1, while increasing the expression of pro-apoptotic proteins such as BAX. nih.gov

Kinase Inhibition

The anticancer activity of this compound derivatives is linked to their ability to inhibit specific kinases. Kinases are enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is often associated with cancer. nih.gov this compound has been shown to inhibit several kinases, including Cyclin-dependent kinases (CDKs) and Glycogen synthase kinase 3 (GSK-3α/β). By inhibiting CDKs, this compound can interfere with the cell cycle progression, potentially leading to growth inhibition in cancer cells.

| Kinase Target | Potential Effect of Inhibition |

| Cyclin-dependent kinases (CDKs) | Affects cell cycle progression, potentially inhibiting cancer cell growth. |

| Glycogen synthase kinase 3 (GSK-3α/β) | Influences processes such as cell proliferation and apoptosis. caymanchem.comrndsystems.com |

Anti-inflammatory Properties

In addition to its anticancer potential, this compound has demonstrated anti-inflammatory effects in various research models.

Modulation of Inflammatory Responses

Studies have indicated that certain oximes can modulate inflammatory responses. This includes the ability to reduce inflammatory markers and cytokine production in vitro, suggesting potential therapeutic applications in inflammatory diseases. The anti-inflammatory properties of oxime derivatives are a subject of ongoing research, with investigations into their effects on various inflammatory pathways. researchgate.netarpgweb.com

Inhibition of Leukotriene Synthesis and COX-2 Expression

Research has shown that certain oximes can modulate inflammatory responses by inhibiting the synthesis of leukotrienes and reducing the expression of cyclooxygenase-2 (COX-2). researchgate.net Leukotrienes and prostaglandins (B1171923) (produced by COX enzymes) are key mediators of inflammation. nih.gov The inhibition of both leukotriene synthesis and COX-2 expression presents a dual-action approach to controlling inflammation. nih.gov Studies on other compounds have shown that inhibiting 5-lipoxygenase (5-LOX) catalyzed leukotriene synthesis can be an effective anti-inflammatory strategy. researchgate.net

Antifungal Screening

Derivatives of this compound have been a focus of antifungal screening. researchgate.netresearchgate.net A study involving a series of novel α-(diphenylphosphoryl)- and α-(diphenylphosphorothioyl)cycloalkanone oximes, which are derivatives, showed significant antibacterial and antifungal activities at very low concentrations. evitachem.com These compounds were effective against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. evitachem.com Molecular docking studies suggest that these compounds may act by interacting with the FabH enzyme active site, which is essential for bacterial fatty acid synthesis. evitachem.com Another study on acetophenone (B1666503) oximes and their esters demonstrated inhibitory levels ranging from 38% to 100% against Aspergillus niger. researchgate.net

| Compound Type | Antifungal Activity | Potential Mechanism |

| α-(diphenylphosphoryl)- and α-(diphenylphosphorothioyl)cycloalkanone oximes | High activity against bacteria and fungi at low concentrations. evitachem.com | Interaction with the FabH enzyme active site. evitachem.com |

| Acetophenone oximes and their terphthaloyl oxime esters | Inhibitory levels of 38% to 100% against Aspergillus niger. researchgate.net | Not specified. |

Potential in Enzyme Mechanism Studies

This compound is also being investigated for its potential role in studying enzyme mechanisms and interactions. Its ability to form stable adducts with biomolecules allows researchers to probe enzyme activity and function more effectively. The unique eight-membered ring structure of this compound gives it different steric and electronic properties compared to its smaller-ring counterparts, which can be valuable in understanding enzyme-substrate interactions.

Catalytic Processes

This compound demonstrates significant utility in catalytic processes, particularly as a precursor in organic synthesis and as a key substrate in the development of environmentally conscious reactions.

Versatility in Organic Synthesis

This compound's reactivity makes it a versatile building block in the synthesis of other valuable compounds. It is employed in catalytic processes designed to produce other chemical entities from ketones, highlighting its role as an intermediate. The primary and most studied application is its conversion to 2-azacyclononanone (also known as cyclooctanolactam), a lactam that serves as a monomer for polyamides. Furthermore, the oxime functional group can form stable complexes with various transition metals, such as cobalt (Co²⁺) and copper (Cu²⁺). These metal complexes are instrumental in catalytic applications, with cobalt complexes, in particular, being pivotal in enhancing the efficiency of the Beckmann rearrangement.

Development of Low Environmental Load Processes for Beckmann Rearrangement

The Beckmann rearrangement, which converts an oxime into an amide or lactam, traditionally requires harsh conditions and large amounts of strong acid catalysts like sulfuric acid, leading to significant waste generation. scirp.org Research has focused on developing more sustainable, low environmental load processes for this crucial transformation.

Studies have demonstrated that this compound can be efficiently converted to its corresponding lactam, 2-azacyclononanone, under mild conditions using a combination of a Brønsted acid and a cobalt salt co-catalyst. scirp.org This dual-catalyst system allows for high yields at moderate temperatures (e.g., 80°C) with significantly reduced catalyst loading (10-20 mol%), thereby minimizing waste. scirp.orgscirp.org Although this compound is noted to be more reactive than cyclohexanone (B45756) oxime in Beckmann rearrangements, a catalytic amount of either a cobalt salt or a Brønsted acid alone is ineffective. scirp.org The synergistic effect of the combined catalyst system is crucial for the reaction's success. scirp.org

Different combinations of cobalt salts and Brønsted acids have been explored to optimize the yield of the lactam. Cobalt tetrafluoroborate has been identified as a superior co-catalyst when paired with strong acids like trifluoromethanesulfonic acid and sulfuric acid. scirp.org Conversely, when using benzenesulfonic acid or methanesulfonic acid, cobalt perchlorate (B79767) provides higher yields. scirp.org The use of Lewis acids in combination with cobalt salts has also been shown to be effective. researchgate.net

Table 1: Beckmann Rearrangement of this compound with Various Catalysts A mixture of this compound (0.5 mmol), Brønsted acid, and a cobalt salt (10 mol%) was stirred in acetonitrile (B52724) (1.0 mL) at 80°C. scirp.org

| Brønsted Acid (mol%) | Cobalt Salt (10 mol%) | Time (h) | Yield (%) |

| H₂SO₄ (10) | Co(BF₄)₂·6H₂O | 24 | 76 |

| CF₃SO₃H (10) | Co(BF₄)₂·6H₂O | 2 | 97 |

| C₆H₅SO₃H (10) | Co(ClO₄)₂·6H₂O | 2 | 97 |

| CH₃SO₃H (10) | Co(ClO₄)₂·6H₂O | 2 | 95 |

Source: Adapted from Yamamoto, H., et al. (2015). scirp.org

Polymer Chemistry

While this compound's primary industrial relevance in polymer chemistry is through its lactam derivative, which is a monomer for nylons, its direct role within polymerization processes is less documented.

Role as a Chain Transfer Agent in Polymerization Processes

A comprehensive search of scientific literature did not yield specific studies demonstrating the use of this compound as a chain transfer agent in polymerization processes. While other cyclic oximes have been investigated for this role, direct evidence for this compound is not presently available.

Enhancement of Thermal Stability and Mechanical Strength of Polymers

There is no specific research data available from the conducted searches that detail the use of this compound as an additive to directly enhance the thermal stability or mechanical strength of polymers. Its potential application in materials science is generally noted as being a precursor for developing new polymers. ontosight.ai

Computational Chemistry and Theoretical Studies

Computational chemistry provides valuable insights into the structure, properties, and reactivity of molecules like this compound. Theoretical studies are particularly important for understanding complex reaction mechanisms.

Calculated physicochemical properties predict its behavior in various chemical environments. chemscene.comnih.gov These properties are essential for applications in drug discovery and materials science, helping to model the molecule's transport and interaction characteristics. researchgate.net

Table 2: Computed Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 141.21 g/mol | chemscene.comnih.gov |

| Topological Polar Surface Area (TPSA) | 32.59 Ų | chemscene.com |

| LogP (Octanol-Water Partition Coefficient) | 2.5609 | chemscene.com |

| Hydrogen Bond Acceptors | 2 | chemscene.com |

| Hydrogen Bond Donors | 1 | chemscene.com |

| Rotatable Bonds | 0 | chemscene.com |

Source: ChemScene chemscene.com, PubChem nih.gov

Theoretical studies have been crucial in elucidating the mechanism of the Beckmann rearrangement. researchgate.net While many studies focus on the industrially significant cyclohexanone oxime, the principles are transferable to other cycloalkanone oximes. acs.orgrsc.org For instance, theoretical calculations have been used to determine that the initial protonation of the oxime is a key step, and these models help explain the catalytic effect of acids. scirp.orgjst.go.jp Computational studies using methods like Density Functional Theory (DFT) and molecular orbital analysis investigate the transition states and activation energies, clarifying why dual catalyst systems (e.g., cobalt salt and Brønsted acid) are so effective. researchgate.netjst.go.jp Such studies support the experimental findings that the combined catalyst system provides a lower energy pathway for the rearrangement, leading to a more efficient and environmentally friendly process. scirp.org

Density Functional Theory (DFT) for Spectroscopic Analysis

Density Functional Theory (DFT) has emerged as a powerful computational tool for the spectroscopic analysis of oximes, including this compound. This theoretical approach allows for the calculation of various molecular properties, providing insights that complement and help interpret experimental spectroscopic data.

DFT calculations are instrumental in predicting the vibrational frequencies of molecules. For cyclohexanone oxime, a closely related compound, DFT methods such as B3LYP and B3PW91 with a 6-311++G(d,p) basis set have been used to calculate infrared (IR) and Raman spectra. nih.gov The calculated frequencies, when appropriately scaled, show good agreement with experimental data, aiding in the assignment of vibrational modes. nih.gov This type of analysis can be extended to this compound to understand how the larger ring size influences its vibrational characteristics. The conformational flexibility of the eight-membered ring in this compound, which can exist as a mixture of conformers, makes DFT particularly valuable for predicting the spectra of the different stable forms. researchgate.netarpgweb.com

In addition to vibrational spectroscopy, DFT is used to predict nuclear magnetic resonance (NMR) chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can calculate ¹H and ¹³C NMR chemical shifts. nih.gov For this compound, ¹H NMR spectra show a characteristic broad singlet for the N-OH proton and multiplets for the cycloalkyl protons, while the ¹³C NMR spectrum displays a distinct signal for the C=N carbon. DFT calculations can help to assign these signals to specific atoms within the molecule's three-dimensional structure.

Furthermore, DFT is employed to investigate electronic properties, such as those probed by UV-Vis spectroscopy. By calculating the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), one can predict the electronic transitions and absorption wavelengths. nih.gov These calculations also provide information about the molecule's reactivity and charge transfer characteristics. nih.gov The conformational dynamics of the eight-membered ring in this compound are known to stabilize transition states in certain reactions, a phenomenon that can be explored using DFT calculations.

Structure-Activity and Structure-Toxicity Relationships

The study of structure-activity relationships (SAR) and structure-toxicity relationships (STR) is crucial for understanding the biological effects of chemical compounds like this compound. While specific, in-depth SAR and STR studies on this compound itself are not extensively documented in the provided search results, the broader class of oximes has been the subject of such investigations, and general principles can be applied.

Oxime derivatives are known to exhibit a wide range of biological activities, including antifungal, antibacterial, anti-inflammatory, and insecticidal properties. researchgate.netarpgweb.comresearchgate.net SAR studies on various oxime derivatives aim to correlate specific structural features with their biological potency. For instance, modifications to the structure of an oxime can significantly enhance its therapeutic or pesticidal effects. researchgate.net In the context of drug design, Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique used to develop models that predict the biological activity of compounds based on their molecular descriptors. researchgate.netnih.gov These models can help in designing new oxime derivatives with improved activity.

For example, 3D-QSAR analyses, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to other classes of compounds to understand their interaction with biological targets. researchgate.net Such studies on a series of this compound derivatives could elucidate the key structural requirements for a particular biological activity.

Regarding toxicity, the relationship between the ring size of cycloalkanone oximes and their properties suggests that the larger, more flexible ring of this compound could influence its toxicological profile compared to smaller ring analogues like cyclohexanone oxime. researchgate.netarpgweb.com The increased conformational flexibility might affect how the molecule interacts with biological macromolecules, potentially altering its toxicity. researchgate.net General QSAR models can also be developed to predict the toxicity of compounds. These models often use descriptors related to a compound's lipophilicity (LogP), electronic properties, and steric features to correlate with toxic endpoints. For this compound, a LogP value of 2.5609 has been reported, which is a relevant parameter for such studies. chemscene.com

While direct experimental data on the SAR and STR of this compound is limited in the provided results, the established methodologies for studying related oximes provide a clear framework for future research in this area. Such studies would be invaluable for assessing the potential applications and risks associated with this compound.

Analytical and Spectroscopic Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of cyclooctanone (B32682) oxime. It provides precise information about the chemical environment of hydrogen and carbon atoms within the molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for verifying the molecular structure of cyclooctanone oxime. In a typical ¹H NMR spectrum, the protons on the carbon atoms adjacent to the oxime group (C=NOH) show distinct chemical shifts compared to the other methylene (B1212753) protons in the cyclooctane (B165968) ring. For instance, in a study preparing the oxime from cyclooctanone, the resulting product was confirmed using ¹H NMR, showing characteristic signals for the protons in the eight-membered ring. ualberta.ca The spectrum typically displays complex multiplets for the methylene protons (-(CH₂)₆-) and a broad singlet for the hydroxyl proton (-OH) of the oxime group. ualberta.ca